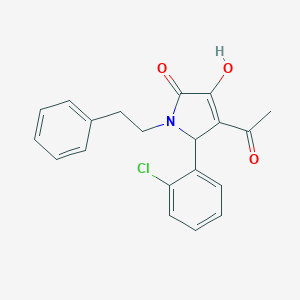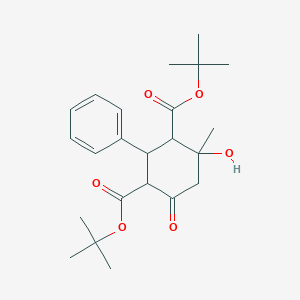
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE is an organic compound with a complex structure It is characterized by the presence of tert-butyl groups, a hydroxy group, a methyl group, an oxo group, and a phenyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol .
Aplicaciones Científicas De Investigación
1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-6-OXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but lacks the phenyl group and dicarboxylate moieties.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains methoxy group instead of phenyl group.
Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-yl)cyclohexane-1,3-dicarboxylate: Contains pyridinyl group instead of phenyl group.
Propiedades
Número CAS |
96268-73-4 |
|---|---|
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5g/mol |
Nombre IUPAC |
ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O6/c1-21(2,3)28-19(25)17-15(24)13-23(7,27)18(20(26)29-22(4,5)6)16(17)14-11-9-8-10-12-14/h8-12,16-18,27H,13H2,1-7H3 |
Clave InChI |
QVFPDSCSUILPAI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


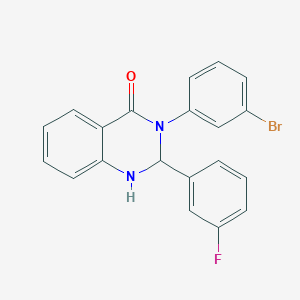
![13-naphthalen-1-yl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B490815.png)
![13-butyl-10-(4-methoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B490816.png)
![10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B490824.png)
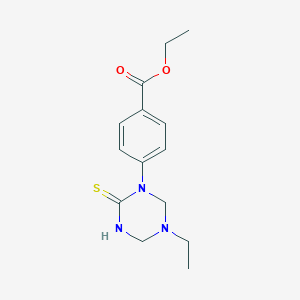

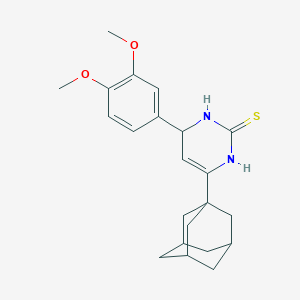

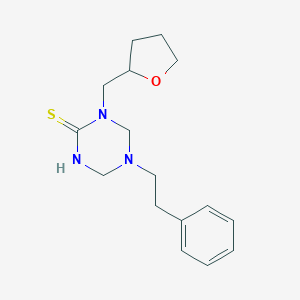
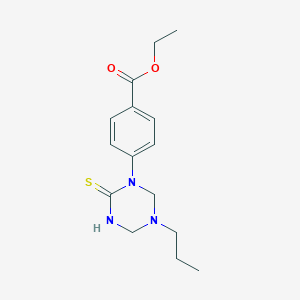
![N-(2,5-dichlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B490851.png)
![1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B490867.png)
